molecular formula C7H5KO2 B7826676 potassium;4-formylphenolate

potassium;4-formylphenolate

Cat. No.: B7826676
M. Wt: 160.21 g/mol
InChI Key: YBMLSFPMJMAFOD-UHFFFAOYSA-M
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Description

Potassium 4-formylphenolate (C₇H₅KO₂) is a phenolate salt derived from 4-formylphenol (p-hydroxybenzaldehyde) through deprotonation using potassium hydroxide (KOH) in ethanol . This compound is characterized by a formyl substituent (-CHO) at the para position of the aromatic ring, which significantly influences its electronic and reactivity properties. Its synthesis involves reacting p-hydroxybenzaldehyde with KOH, yielding a nucleophilic phenolate ion that participates in substitution reactions, particularly with triazine derivatives .

A key application of potassium 4-formylphenolate is in the synthesis of star-shaped molecules, such as 4,4',4''-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde, which serves as a precursor for optoelectronic materials and organic solar cells . The aldehyde functional group enables further derivatization, such as condensation reactions with amines, to form heterocyclic systems .

Properties

IUPAC Name

potassium;4-formylphenolate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2.K/c8-5-6-1-3-7(9)4-2-6;/h1-5,9H;/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBMLSFPMJMAFOD-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C=O)[O-].[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5KO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

160.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The preparation of polyclonal antibodies involves several steps:

    Immunization: Rabbits are immunized with the antigen of interest. This process involves multiple injections over a period to ensure a strong immune response.

    Collection: Blood is collected from the immunized rabbits.

    Purification: The antibodies are purified from the serum using techniques such as affinity chromatography, which isolates the antibodies specific to the antigen.

Chemical Reactions Analysis

Polyclonal antibodies, being proteins, do not undergo typical chemical reactions like small organic molecules. they can participate in:

    Binding Reactions: They bind specifically to their target antigens.

    Enzyme-Linked Reactions: In assays like ELISA, antibodies can be linked to enzymes that produce a detectable signal upon binding to the antigen.

Scientific Research Applications

Polyclonal antibodies like S7A6O are widely used in:

    Biological Research: They are used to detect and quantify proteins in various assays, including Western blotting, immunohistochemistry, and ELISA.

    Medical Diagnostics: They are used in diagnostic tests to detect the presence of specific antigens related to diseases.

    Therapeutics: In some cases, polyclonal antibodies are used as therapeutic agents to neutralize toxins or pathogens.

Mechanism of Action

Polyclonal antibodies exert their effects by binding to specific antigens. This binding can neutralize the antigen, mark it for destruction by immune cells, or block its biological activity. The molecular targets are the epitopes on the antigen, and the pathways involved include the immune response mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Potassium 4-formylphenolate belongs to the broader class of substituted phenolates. Its properties and reactivity can be contrasted with other phenolates, such as phenolate (unsubstituted), 4-acetylphenolate, and 4-nitrophenolate, as well as structurally distinct potassium salts like perfluorinated sulfonates.

Acidity and Electronic Effects

The electron-withdrawing formyl group in 4-formylphenol lowers the pKa of the parent phenol, enhancing acidity. Experimental data from nucleophilic substitution studies reveal the following pKa values for substituted phenols:

Compound pKa
4-Nitrophenol 7.14
4-Formylphenol 7.66
4-Acetylphenol ~8.0*
Parent phenol ~9.95

The formyl group is less electron-withdrawing than the nitro group, resulting in 4-formylphenol being less acidic than 4-nitrophenol but more acidic than 4-acetylphenol and unsubstituted phenol .

Nucleophilicity and Reactivity

The nucleophilic strength (P_Nuc) of substituted phenolates in reactions with phosphate esters follows this order:

Phenolate Ion P_Nuc
Phenolate (unsubstituted) -0.52
4-Acetylphenolate -0.68
4-Formylphenolate -0.81

Lower P_Nuc values indicate reduced nucleophilicity. The 4-formylphenolate’s weaker nucleophilicity compared to phenolate and 4-acetylphenolate is attributed to the electron-withdrawing formyl group, which delocalizes the negative charge on the oxygen atom . This property makes it less reactive in nucleophilic aromatic substitution but advantageous in reactions requiring controlled reactivity, such as stepwise syntheses of complex triazine-based architectures .

Structural Analogues

  • Potassium Thiadiazole Thiolates (): Sulfur-containing analogs with applications in coordination chemistry but divergent reactivity profiles .

Research Implications

The unique reactivity of potassium 4-formylphenolate, balancing moderate acidity and controlled nucleophilicity, makes it indispensable in synthesizing advanced materials. Future studies could explore its use in covalent organic frameworks (COFs) or as a ligand in catalysis. Comparative studies with 4-cyanophenolate or 4-trifluoromethylphenolate may further elucidate electronic effects on phenolate reactivity.

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